PF-4136309 mechanism of action in tumor microenvironment
PF-4136309 mechanism of action in tumor microenvironment
An In-depth Technical Guide on the Mechanism of Action of PF-4136309 in the Tumor Microenvironment
Introduction
PF-4136309 (also known as INCB8761) is an orally bioavailable small molecule antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] In the complex landscape of oncology, the tumor microenvironment (TME) is a critical determinant of cancer progression, metastasis, and response to therapy.[3][4] A key feature of the TME in many solid tumors, such as pancreatic ductal adenocarcinoma (PDAC), is the dense infiltration of immunosuppressive myeloid cells.[5][6] The CCL2/CCR2 signaling axis is a major pathway responsible for recruiting these cells, particularly tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), from the bone marrow into the tumor.[5][7] By targeting this axis, PF-4136309 aims to remodel the TME from an immunosuppressive to an immune-active state, thereby hindering tumor growth and enhancing the efficacy of other anti-cancer treatments.[6][8]
Core Mechanism of Action
PF-4136309 functions as a potent and selective antagonist of the CCR2 receptor.[2] Its primary mechanism involves specifically binding to CCR2, a G-protein coupled receptor expressed on the surface of monocytes and macrophages, and preventing the binding of its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[1][9] This blockade inhibits CCR2-mediated signal transduction, which is essential for the chemotaxis and migration of CCR2-expressing inflammatory monocytes from the bone marrow and their subsequent infiltration into the tumor.[7][8]
Within the TME, these monocytes differentiate into TAMs, which are key drivers of an immunosuppressive milieu.[5][6] By disrupting this recruitment process, PF-4136309 leads to a significant reduction in the population of TAMs within the tumor.[7][8] This depletion of immunosuppressive cells alleviates the suppression of cytotoxic T lymphocytes (CTLs), fostering a more robust anti-tumor immune response.[3][6]
Signaling Pathway Disruption
The CCL2/CCR2 signaling cascade is central to the trafficking of myeloid cells. Tumor cells and other stromal cells secrete CCL2, creating a chemokine gradient that attracts CCR2-positive monocytes. The binding of CCL2 to CCR2 initiates downstream signaling, including ERK phosphorylation and intracellular calcium mobilization, which promotes cell migration.[2] PF-4136309 directly interferes with the initial step of this pathway.
Caption: PF-4136309 blocks the CCL2/CCR2 axis, inhibiting monocyte recruitment.
Quantitative Data
The potency and effects of PF-4136309 have been quantified in various preclinical and clinical studies.
Table 1: In Vitro Potency of PF-4136309
| Assay Type | Target Species | IC50 Value | Reference |
| CCR2 Antagonism | Human | 5.2 nM | [2] |
| CCR2 Antagonism | Mouse | 17 nM | [2] |
| CCR2 Antagonism | Rat | 13 nM | [2] |
| Chemotaxis Activity | Human | 3.9 nM | [2] |
| Whole Blood Assay | Human | 19 nM | [2] |
| Calcium Mobilization | Human | 3.3 nM | [2] |
| ERK Phosphorylation | Human | 0.5 nM | [2] |
| hERG Potassium Current | Human | 20 µM | [2] |
Table 2: Clinical Efficacy and Pharmacodynamics (Pancreatic Cancer)
| Study Combination | Patient Population | Metric | Result | Reference |
| PF-04136309 + FOLFIRINOX | Borderline Resectable / Locally Advanced | Objective Response Rate (ORR) | 49% (16 of 33 patients) | [5] |
| PF-04136309 + nab-paclitaxel/gemcitabine | Metastatic | Objective Response Rate (ORR) | 23.8% (5 of 21 patients) | [7][10] |
| PF-04136309 + FOLFIRINOX | Borderline Resectable / Locally Advanced | Pharmacodynamics | Decreased TAMs in tumors | [7] |
| PF-04136309 + nab-paclitaxel/gemcitabine | Metastatic | Pharmacodynamics | Decreased CD14+CCR2+ inflammatory monocytes in peripheral blood | [7][10] |
Impact on the Tumor Microenvironment
By inhibiting the recruitment of CCR2+ monocytes, PF-4136309 instigates significant changes within the TME.
-
Remodeling the Immune Landscape: The primary effect is the reduction of immunosuppressive TAMs and MDSCs.[5][8] This shift alters the balance of immune cells, favoring an anti-tumor response. Studies have shown that combining CCR2 inhibition with chemotherapy leads to increased infiltration of CD4+ and CD8+ T-cells and a reduction in FoxP3+ regulatory T-cells (Tregs).[6]
-
Crosstalk with Tumor-Initiating Cells (TICs): TAMs can directly enhance the properties of cancer stem cells, or TICs, by activating the STAT3 transcription factor.[6] By depleting TAMs, PF-4136309 can decrease the number of TICs, which are linked to chemoresistance and metastasis.[6] Preclinical studies demonstrated that CCR2 inhibition led to significantly reduced levels of phospho-STAT3 in malignant cells.[6]
-
Enhancing Chemotherapeutic Response: The dense, immunosuppressive TME is a major barrier to the efficacy of chemotherapy. By relieving this immunosuppression, PF-4136309 can improve the response to cytotoxic agents like gemcitabine and FOLFIRINOX.[5][6] This combination can lead to better tumor control and reduced metastasis.[5][8]
Caption: Logical flow of PF-4136309's anti-tumor mechanism of action.
Experimental Protocols
The following methodologies have been central to elucidating the mechanism of action of PF-4136309.
Flow Cytometry for Immune Cell Phenotyping
-
Objective: To quantify populations of immune cells in peripheral blood, bone marrow, and tumor biopsies.
-
Protocol:
-
Sample Preparation: Fresh peripheral blood, bone marrow aspirates, or single-cell suspensions from tumor biopsies are collected.[7]
-
Staining: Cells are incubated with a cocktail of fluorescently-conjugated antibodies against cell surface and intracellular markers. Key markers include CD45 (pan-leukocyte), CD14 (monocyte), CCR2, CD4, CD8, and FoxP3 (T-regulatory cells).[7]
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Gating Strategy: Data is analyzed by sequentially "gating" on cell populations of interest to determine the percentage of specific subsets, such as the level of CD14+CCR2+ inflammatory monocytes (IMs).[7]
-
Immunohistochemistry (IHC) for Tissue Analysis
-
Objective: To assess the presence and localization of specific proteins (e.g., macrophages, pSTAT3) within the tumor tissue.
-
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are prepared from biopsies.[6]
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and treated with heat-induced epitope retrieval methods.
-
Staining: Sections are incubated with primary antibodies against targets like CD68 (a macrophage marker) or phospho-STAT3 (pSTAT3).[6] This is followed by incubation with a secondary antibody linked to an enzyme (e.g., HRP) and a chromogenic substrate to produce a colored signal.
-
Imaging and Analysis: Stained slides are digitized and analyzed to quantify the intensity and distribution of the target protein within malignant cells and the surrounding stroma.[6]
-
In Vivo Preclinical Models
-
Objective: To evaluate the in vivo efficacy and mechanism of PF-04136309 on tumor growth, metastasis, and the TME.
-
Protocol:
-
Model System: Syngeneic orthotopic pancreatic cancer models are commonly used, where murine cancer cells (e.g., PAN02) are implanted into the pancreas of immunocompetent mice (e.g., C57BL/6).[6]
-
Treatment Regimen: Once tumors are established, mice are randomized into treatment groups: vehicle control, chemotherapy alone (e.g., gemcitabine), PF-04136309 alone, or the combination.[6] PF-04136309 is typically administered via oral gavage or subcutaneous injection.[6][11]
-
Endpoint Analysis: Tumor growth is monitored over time. At the end of the study, tumors and metastatic tissues are harvested for analysis by flow cytometry, IHC, or other molecular assays to assess changes in immune cell infiltration and signaling pathways.[6]
-
Caption: Experimental workflow for analyzing pharmacodynamic effects.
Conclusion
PF-4136309 represents a targeted immunotherapeutic strategy that reshapes the tumor microenvironment by disrupting a key pathway for myeloid cell recruitment. Its mechanism of action—the specific antagonism of CCR2—leads to a reduction in immunosuppressive TAMs and MDSCs, which in turn enhances anti-tumor T-cell activity and improves the efficacy of conventional chemotherapy. While clinical trials have shown promising pharmacodynamic effects and some clinical activity, challenges such as potential synergistic toxicities with certain chemotherapy regimens have been noted.[7] Further investigation is crucial to optimize its therapeutic application and identify patient populations most likely to benefit from this TME-modulating agent.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemokine-Directed Tumor Microenvironment Modulation in Cancer Immunotherapy | MDPI [mdpi.com]
- 5. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
